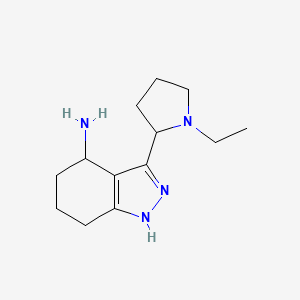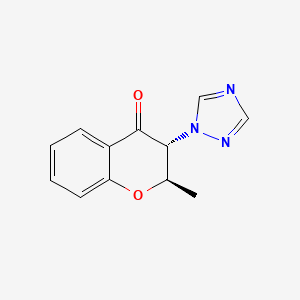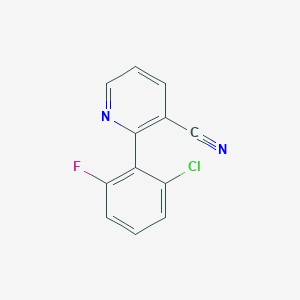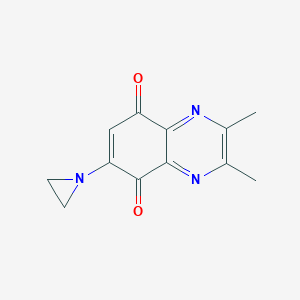
N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide est un composé chimique de formule moléculaire C13H14N2O2. Il s'agit d'un dérivé de la quinoléine, un composé hétérocyclique contenant de l'azote. Les dérivés de la quinoléine sont connus pour leur large éventail d'activités biologiques et d'applications dans divers domaines, notamment la médecine, l'agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide implique généralement la réaction de dérivés de la quinoléine avec des réactifs appropriés. Une méthode courante implique la réaction de la 8-hydroxyquinoléine avec le N,N-diméthylacétamide en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent le chauffage du mélange à une température spécifique et son maintien pendant une certaine période pour assurer une réaction complète.
Méthodes de production industrielle
La production industrielle du N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus peut être optimisé pour des rendements et une pureté plus élevés, et peut inclure des étapes supplémentaires telles que la purification et la cristallisation pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine N-oxyde.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d'amine correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où la partie quinoléine est remplacée par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine N-oxyde, tandis que la réduction peut produire des dérivés d'amine.
Applications De Recherche Scientifique
Le N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de matériaux présentant des propriétés spécifiques, telles que la fluorescence et la conductivité.
Mécanisme d'action
Le mécanisme d'action du N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. La partie quinoléine est connue pour interagir avec l'ADN et les enzymes, ce qui entraîne divers effets biologiques. Par exemple, il peut inhiber la synthèse de l'ADN en favorisant la scission de la gyrase de l'ADN bactérien et de la topoisomérase de type IV, ce qui conduit finalement à la mort des cellules bactériennes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent du N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide, connu pour son large éventail d'activités biologiques.
8-Hydroxyquinoléine : Un précurseur dans la synthèse du N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide, présentant des propriétés antimicrobiennes et antifongiques.
Quinoléine N-oxyde : Un dérivé oxydé de la quinoléine présentant des activités biologiques potentielles.
Unicité
Le N,N-Diméthyl-2-(quinolin-8-yloxy)acétamide est unique en raison de sa structure spécifique, qui combine la partie quinoléine à un groupe acétamide. Cette structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
88349-76-2 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
N,N-dimethyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12(16)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,9H2,1-2H3 |
Clé InChI |
DMUOOICZQLQULX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)COC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)
![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

